Methyl 11-chloroundecanoate
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Overview
Description
Methyl 11-chloroundecanoate is an organic compound with the molecular formula C12H23ClO2. It is a chlorinated ester, specifically a methyl ester of 11-chloroundecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 11-chloroundecanoate can be synthesized through the esterification of 11-chloroundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydrolysis, and amines for amination reactions.
Major Products:
Hydrolysis: Produces 11-chloroundecanoic acid and methanol.
Amination: Produces 11-aminoundecanoic acid derivatives.
Reduction: Produces 11-chloroundecanol.
Scientific Research Applications
Methyl 11-chloroundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 11-chloroundecanoate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the chlorine atom can participate in substitution reactions. These reactions are facilitated by the presence of nucleophiles or reducing agents, leading to the formation of various products .
Comparison with Similar Compounds
- Methyl 10-chlorodecanoate
- Methyl 12-chlorododecanoate
- Methyl 11-bromoundecanoate
Comparison: Methyl 11-chloroundecanoate is unique due to its specific chain length and the position of the chlorine atom. Compared to methyl 10-chlorodecanoate and methyl 12-chlorododecanoate, it has a different reactivity profile and physical properties. The presence of chlorine at the 11th position provides distinct steric and electronic effects, influencing its chemical behavior and applications .
Biological Activity
Methyl 11-chloroundecanoate is a halogenated ester that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its undecanoate backbone with a chlorine substituent at the 11th position. This unique structure may influence its reactivity and biological interactions. The compound is synthesized from undecanoic acid, which forms the basis for various derivatives known for their biological activities.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of undecanoic acid have been noted for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
3. Anticancer Activity
The anticancer potential of this compound is supported by studies on related compounds derived from undecanoic acid. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Halogenated esters can influence membrane fluidity and permeability, facilitating the uptake of the compound into cells. Additionally, they may interact with enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
Study on Antioxidant and Cytotoxic Activities
A study synthesized several derivatives based on undecenoic acid and evaluated their antioxidant and cytotoxic activities using various assays. The results indicated that some derivatives exhibited significant antioxidant activity, which is crucial in combating oxidative stress linked to cancer progression .
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell viability in cancer cell lines. For example, compounds derived from undecenoic acid were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity .
Properties
IUPAC Name |
methyl 11-chloroundecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMPNBDVLMFSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424045 |
Source
|
Record name | methyl 11-chloroundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-12-7 |
Source
|
Record name | methyl 11-chloroundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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